molecular formula C14H12ClNO3 B6406910 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1261930-62-4

3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6406910
CAS RN: 1261930-62-4
M. Wt: 277.70 g/mol
InChI Key: DHZSSXRRRWRHHN-UHFFFAOYSA-N
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Description

3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% (3-A5C2MPA) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. 3-A5C2MPA is an aromatic derivative of benzoic acid and is used as a reagent in a variety of organic synthesis reactions. In addition, 3-A5C2MPA has been studied for its biochemical and physiological effects in numerous scientific studies.

Scientific Research Applications

3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% has been studied for its potential applications in scientific research. It has been used in a variety of organic synthesis reactions, such as the synthesis of benzimidazoles and thiazoles. In addition, 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% has also been studied for its potential use as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.

Mechanism of Action

3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% has been studied for its potential mechanism of action. It has been proposed that 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase by binding to its active site and preventing the breakdown of acetylcholine. It has also been proposed that 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% binds to the active site of the enzyme tyrosinase and prevents the synthesis of melanin.
Biochemical and Physiological Effects
3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been proposed that 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% may have neuroprotective effects due to its ability to inhibit the enzyme acetylcholinesterase. In addition, 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% has been studied for its potential ability to inhibit the synthesis of melanin, which may have potential applications in the treatment of hyperpigmentation disorders.

Advantages and Limitations for Lab Experiments

3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects, which makes it a useful tool for the study of various biological processes. However, 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% also has some limitations. It is a relatively unstable compound and must be handled and stored carefully. In addition, 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% is a relatively new compound and there is still much to be learned about its potential applications and effects.

Future Directions

There are several potential future directions for the study of 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95%. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, further research is needed to explore the potential applications of 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% in the treatment of various diseases and disorders. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95%. Finally, further research is needed to develop more stable forms of 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% for use in laboratory experiments.

Synthesis Methods

3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 5-chloro-2-methoxyphenyl acetic acid with ammonium hydroxide. The reaction is conducted in an aqueous solution of ammonium hydroxide and the resulting product is 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid, 95%. The reaction is relatively simple and can be conducted at room temperature.

properties

IUPAC Name

3-amino-5-(5-chloro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZSSXRRRWRHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691099
Record name 5-Amino-5'-chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-62-4
Record name 5-Amino-5'-chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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